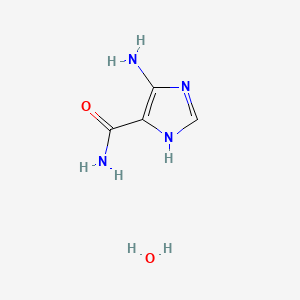

5-アミノ-1H-イミダゾール-4-カルボキサミド水和物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Aminoimidazole-4-carboxamide (AIC) is an aminoimidazole and a synthetic precursor . It has been used in the synthesis of the anticancer MTIC prodrug temozolomide . It is also being investigated for use/treatment in allergic rhinitis and pediatric indications .

Synthesis Analysis

5-Amino-1H-imidazole-4-carboxamide hydrate has been used in the synthesis of heterocyclic compounds such as guanine, purines, and pyrimidines .Molecular Structure Analysis

The molecular formula of 5-Amino-1H-imidazole-4-carboxamide hydrate is C4H6N4O . The InChI code is 1S/C4H6N4O.H2O/c5-3-2 (4 (6)9)7-1-8-3;/h1H,5H2, (H2,6,9) (H,7,8);1H2 .Physical and Chemical Properties Analysis

5-Amino-1H-imidazole-4-carboxamide hydrate is a solid substance . It has a molecular weight of 144.13 .科学的研究の応用

- AICARは、細胞のエネルギー恒常性に重要な役割を果たすAMP活性化プロテインキナーゼ(AMPK)の強力な活性化因子です。AICARは運動の効果を模倣することで、グルコースの取り込み、脂肪酸の酸化、およびミトコンドリアの生合成を促進できます。 研究者らは、糖尿病や肥満などの代謝性疾患の治療におけるその可能性を探っています .

- AICARは心臓保護効果があります。心臓機能を改善し、酸化ストレスを軽減し、内皮機能を強化します。 研究者は、虚血性心疾患、心不全、およびその他の心臓血管疾患の予防におけるAICARの役割を調べています .

- AICARは、がん細胞の代謝に影響を与えます。AICARは解糖を阻害し、酸化リン酸化を促進することで、腫瘍の増殖を抑制する可能性があります。 研究者は、乳がん、結腸がん、前立腺がんなど、さまざまながんにおけるAICARの影響を研究しています .

- AICARは、オートファジーを強化し、炎症を軽減することで、神経保護効果を発揮します。 研究者は、アルツハイマー病やパーキンソン病などの神経変性疾患の治療におけるAICARの可能性に焦点を当てています .

- AMPKを活性化するAICARの能力は、アスリートやフィットネス愛好家にとって魅力的です。AICARは持久力を強化し、筋肉へのグルコースの取り込みを増やし、運動能力を向上させます。 ただし、スポーツにおけるその使用は依然として論争の的です .

- AICARは、NF-κBシグナル伝達を阻害することで、炎症反応を調節します。 研究者は、関節リウマチや炎症性腸疾患などの炎症性疾患におけるAICARの治療の可能性を探っています .

代謝調節とAMPK活性化

心臓血管の健康

がん研究

神経保護および神経変性疾患

運動能力の向上

抗炎症効果

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of 5-Amino-1H-imidazole-4-carboxamide hydrate, also known as AICAR, is the AMP-dependent protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the response to metabolic stress .

Mode of Action

AICAR is an analog of adenosine monophosphate (AMP) and can stimulate AMPK activity . By mimicking the structure of AMP, AICAR is able to bind to AMPK, leading to its activation . This activation triggers a cascade of events that help the cell adapt to metabolic stress, such as enhancing glucose uptake, fatty acid oxidation, and mitochondrial biogenesis .

Biochemical Pathways

AICAR is an intermediate in the generation of inosine monophosphate . It affects various biochemical pathways, primarily those related to energy metabolism. The activation of AMPK by AICAR leads to the inhibition of anabolic pathways (like fatty acid synthesis) and the stimulation of catabolic pathways (like fatty acid oxidation), thereby promoting ATP production and restoring energy balance within the cell .

Pharmacokinetics

It’s known that aicar can be used clinically to treat and protect against cardiac ischemic injury .

Result of Action

The activation of AMPK by AICAR leads to a variety of molecular and cellular effects. These include the enhancement of glucose uptake, the promotion of fatty acid oxidation, and the stimulation of mitochondrial biogenesis . These effects help to restore energy balance within the cell, making AICAR a potential therapeutic agent for conditions related to energy metabolism, such as diabetes .

Action Environment

The action, efficacy, and stability of AICAR can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of AICAR, which in turn can influence its bioavailability . Additionally, the presence of other substances, such as inhibitors or activators of AMPK, can also affect the action of AICAR

生化学分析

Biochemical Properties

5-Amino-1H-imidazole-4-carboxamide hydrate is involved in the generation of inosine monophosphate and is an analog of adenosine monophosphate (AMP) that can stimulate AMP-dependent protein kinase (AMPK) activity . It interacts with enzymes such as the bifunctional purine biosynthesis protein PURH .

Cellular Effects

This compound influences cell function by affecting cell signaling pathways and gene expression. For instance, it has been associated with antihyperalgesia and the inhibition of nociceptive signaling in the spinal cord in models of paw inflammation . It also triggers GLUT4 trafficking, which is crucial for glucose transport into cells .

Molecular Mechanism

At the molecular level, 5-Amino-1H-imidazole-4-carboxamide hydrate exerts its effects through binding interactions with biomolecules and changes in gene expression. It is capable of stimulating AMP-dependent protein kinase (AMPK) activity, which plays a key role in cellular energy homeostasis .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 5-Amino-1H-imidazole-4-carboxamide hydrate can change. For instance, it has been shown that Tbc1d1 temporally acquires insulin responsiveness, which triggers GLUT4 trafficking .

Metabolic Pathways

5-Amino-1H-imidazole-4-carboxamide hydrate is involved in purine metabolism. It is an intermediate in the generation of inosine monophosphate . It is synthesized in both routes but used only in purine biosynthesis .

特性

IUPAC Name |

4-amino-1H-imidazole-5-carboxamide;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O.H2O/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOSYMLDDLWPLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C(=O)N)N.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64236-33-5 |

Source

|

| Record name | 4-Aminoimidazol-5-carboxamid hydrat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2461589.png)

![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2461590.png)

![N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetamide](/img/structure/B2461592.png)

![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(4-fluorophenyl) pyrrolidin-2-one](/img/structure/B2461596.png)

![ethyl 2-({[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![N-(3-fluoro-4-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2461604.png)

![2-({[(1S)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2461611.png)

![2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2461612.png)